N-(3-Oxohexanoyl)-L-homoserine lactone

説明

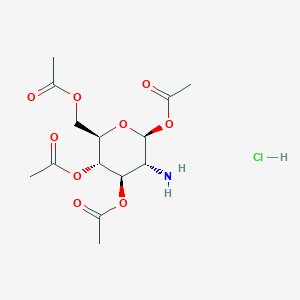

N-(3-Oxohexanoyl)-L-homoserine lactone is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . N-acylhomoserine lactones (AHL) are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Synthesis Analysis

The synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone involves the product of an AHL synthase gene (yenI) from Yersinia enterocolitica . This process leads to the synthesis of the cognate AHL signaling molecules . Crude cell extracts of V. fischeri catalyze the synthesis of N-(3-oxohexanoyl)homoserine lactone in the presence of added S-adenosylmethionine (SAM) and 3-oxohexanoyl-coenzyme A (CoA) .Molecular Structure Analysis

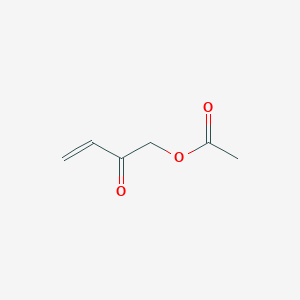

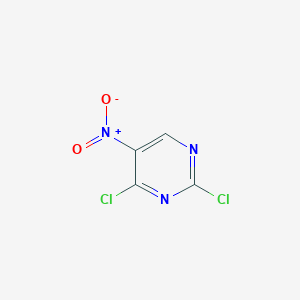

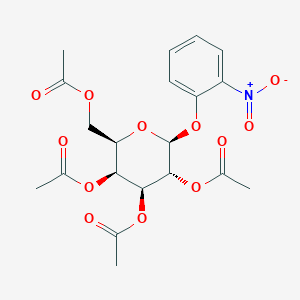

The molecular structure of N-(3-Oxohexanoyl)-L-homoserine lactone is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .Chemical Reactions Analysis

N-(3-Oxohexanoyl)-L-homoserine lactone is involved in various chemical reactions, particularly in bacterial quorum sensing . It plays a critical role in plant/microbe interactions .Physical And Chemical Properties Analysis

N-(3-Oxohexanoyl)-L-homoserine lactone is a white solid that is soluble in chloroform . Its molecular weight is 213.2 and its formula is C10H15NO4 .科学的研究の応用

Quorum Sensing in Phytopathogens

N-(3-Oxohexanoyl)-L-homoserine lactone: is integral to the quorum-sensing-dependent regulation in phytopathogens like Pseudomonas syringae . This bacterium causes wild-fire disease in plants such as soybean and tobacco, and the compound is critical for the expression of virulence factors. The regulation of these factors includes aspects like bacterial motility, which is significant for pathogenic virulence.

Biofilm Formation

This molecule is involved in the coordination of biofilm formation . Biofilms are complex communities of bacteria that are attached to surfaces and protected by a self-produced matrix. They are relevant in both medical and industrial contexts, as they can contribute to the persistence of infections and biofouling.

Virulence Factor Regulation

The compound has been shown to regulate the expression of genes associated with virulence in bacteria . This includes the regulation of toxins, extracellular polysaccharides, and enzymes that contribute to the bacteria’s ability to infect and cause disease in host organisms.

Bioluminescence

In some marine bacteria, such as Vibrio fischeri , N-(3-Oxohexanoyl)-L-homoserine lactone is involved in the regulation of bioluminescence . This phenomenon is used by the bacteria to communicate and interact with their hosts, as well as with other bacteria.

Agricultural Applications

In agriculture, understanding and manipulating quorum sensing can lead to the development of new strategies for controlling plant diseases caused by bacterial pathogens that rely on this compound for virulence expression .

作用機序

Target of Action

N-(3-Oxohexanoyl)-L-homoserine lactone, also known as N-(beta-Ketocaproyl)-L-homoserine lactone, is a signaling molecule produced and used by bacteria participating in quorum sensing . The primary targets of this compound are bacteria that use quorum sensing to coordinate community-wide regulation of processes such as biofilm formation, virulence, and bioluminescence .

Mode of Action

This compound interacts with its targets through a process known as quorum sensing, which is a cell density-dependent gene regulation system . In the quorum-sensing-dependent regulation system, the compound acts as an autoinducer, triggering the expression of specific genes when the bacterial population reaches a certain density .

Biochemical Pathways

The compound plays a critical role in the quorum-sensing-dependent regulation of gene expression . It has been found to regulate a significant number of genes associated with virulence, with the most pronounced regulation involved in bacterial motility .

Result of Action

The action of N-(3-Oxohexanoyl)-L-homoserine lactone results in the regulation of gene expression in bacteria, particularly those genes associated with virulence . This regulation can have significant effects on bacterial behavior, including their motility and ability to form biofilms .

Action Environment

The action of N-(3-Oxohexanoyl)-L-homoserine lactone is influenced by environmental factors such as the density of the bacterial population . The compound is part of a density-dependent gene regulation system, meaning its effects become more pronounced as the bacterial population increases

将来の方向性

The ability to generate bacterial quorum-sensing signaling molecules in plants offers novel opportunities for disease control and for manipulating plant/microbe interactions . The self-induced dynamic temporal regulation cascade circuit library can enable the expression of target genes with sequential changes at different times, effectively solving the balance problem between cell growth and product synthesis in two-stage fermentation and expanding the application of dynamic regulatory strategies in the field of metabolic engineering .

特性

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Oxohexanoyl)-L-homoserine lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does OHHL interact with its target and what are the downstream effects?

A1: OHHL interacts with transcriptional regulators belonging to the LuxR family of proteins. [, , ] This interaction typically leads to the activation of target genes involved in a variety of bacterial processes. In Erwinia carotovora, OHHL binds to the transcriptional activator CarR, which induces the expression of genes responsible for carbapenem antibiotic biosynthesis. [] OHHL is also involved in regulating the production of exoenzymes, virulence factors, and other secondary metabolites in Erwinia and other bacteria. [, , , , , ]

Q2: Does OHHL always act as an activator of gene expression?

A2: While OHHL often acts as an activator, it can also function as a repressor depending on the bacterial species and the specific LuxR-family regulator involved. For instance, in Pectobacterium atrosepticum, OHHL binds to VirR, a LuxR-type repressor, leading to the de-repression of virulence genes. []

Q3: Can OHHL produced by one bacterial strain influence gene expression in another strain?

A3: Yes, OHHL can act as an interspecies signaling molecule. [, ] For example, transgenic potato plants engineered to produce OHHL showed increased susceptibility to infection by Erwinia carotovora. [] This suggests that OHHL produced by the plant can influence the expression of virulence genes in the bacteria.

Q4: What is the molecular formula and weight of OHHL?

A4: The molecular formula of OHHL is C10H16NO4 and its molecular weight is 212.24 g/mol. []

Q5: Is there spectroscopic data available for OHHL?

A5: Yes, mass spectrometry has been extensively used to identify and characterize OHHL. [, , , ] The characteristic protonated mass (MH+) peak for OHHL is observed at m/z 214. Daughter ion fragmentation patterns have also been reported, further confirming its identity. []

Q6: How does pH affect OHHL stability?

A6: OHHL exhibits pH-dependent stability. [] It is unstable in alkaline conditions, with degradation occurring rapidly between pH 7 and 8. [] This instability at higher pH may be a defense mechanism employed by plants against Erwinia infection. []

Q7: Are there enzymes that can degrade OHHL?

A8: Yes, certain bacteria produce enzymes called lactonases, such as AiiA, that can degrade OHHL by hydrolyzing the lactone ring. [, ] This enzymatic degradation is a form of quorum quenching, a strategy for controlling bacterial infections by disrupting quorum sensing. [, , ]

Q8: How effective are these quorum quenching bacteria against plant pathogens?

A9: Studies have shown that the application of quorum quenching bacteria, such as Ochrobactrum intermedium D-2, can significantly reduce the severity of soft rot disease caused by Pectobacterium carotovorum subsp. carotovorum in various plants. [] This highlights the potential of these bacteria as biocontrol agents.

Q9: Have computational methods been employed to study OHHL?

A10: While the provided research papers do not extensively discuss computational studies, they highlight the potential of developing biosensors for OHHL detection. For example, a biotin-labeled OHHL analog has been synthesized for target identification studies. [] This indicates a growing interest in employing chemical genetics approaches to further understand OHHL-mediated processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)